Imidazo[4,5-c]pyrazole

Kinase inhibitor c-Raf Selectivity profiling

Imidazo[4,5-c]pyrazole (CAS 251-05-8) is a fused 5:5 bicyclic heterocycle with molecular formula C₄H₂N₄, composed of an imidazole ring ortho-fused to a pyrazole ring. It serves as a versatile scaffold in medicinal chemistry and agrochemical research, functioning as a purine bioisostere and a core structure for kinase inhibitors, α-amylase inhibitors, and herbicides.

Molecular Formula C4H2N4
Molecular Weight 106.09 g/mol
CAS No. 251-05-8
Cat. No. B1259334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[4,5-c]pyrazole
CAS251-05-8
Synonymsimidazo(4,5-c)pyrazole
Molecular FormulaC4H2N4
Molecular Weight106.09 g/mol
Structural Identifiers
SMILESC1=NN=C2C1=NC=N2
InChIInChI=1S/C4H2N4/c1-3-4(8-7-1)6-2-5-3/h1-2H
InChIKeyCYCBAKHQLAYYHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[4,5-c]pyrazole (CAS 251-05-8) – Core Scaffold Identity and Procurement Relevance


Imidazo[4,5-c]pyrazole (CAS 251-05-8) is a fused 5:5 bicyclic heterocycle with molecular formula C₄H₂N₄, composed of an imidazole ring ortho-fused to a pyrazole ring . It serves as a versatile scaffold in medicinal chemistry and agrochemical research, functioning as a purine bioisostere and a core structure for kinase inhibitors, α-amylase inhibitors, and herbicides [1]. The parent compound is primarily procured as a building block for derivatization rather than as a final active ingredient. Its positional isomerism—with nitrogen atoms arranged in the [4,5-c] fusion pattern—produces distinct electronic and steric properties compared to other imidazo-pyrazole regioisomers (e.g., imidazo[4,5-b]pyrazole) and 5:6 bicyclic heterocycles such as pyrazolo[3,4-d]pyrimidine, directly influencing target binding and selectivity profiles .

Why Generic Substitution of Imidazo[4,5-c]pyrazole (CAS 251-05-8) with Other Bicyclic Heterocycles Fails in Target-Directed Research


Imidazo[4,5-c]pyrazole derivatives cannot be reliably interchanged with pyrazolo[3,4-d]pyrimidine, imidazo[4,5-b]pyridine, or other purine isosteres without loss of target-specific activity because the scaffold's 5:5 ring architecture, nitrogen atom positioning, and electronic distribution directly dictate binding pocket complementarity [1]. For example, in c-Raf kinase inhibition, the dihydroimidazo[4,5-c]pyrazole core confers a type II inhibitor binding mode with 96% target engagement at 10 µM and <50% inhibition of 29 other kinases, a selectivity window that is scaffold-dependent and not transferable to pyrazolo[3,4-d]pyrimidine-based Raf inhibitors . Similarly, imidazo[4,5-c]pyrazole derivatives displaying α-amylase IC₅₀ values of 0.071–0.083 µM depend on a specific hydrogen-bonding network enabled by the imidazo-pyrazole ring fusion; alternative heterocycles such as pyrazolo[3,4-d]pyrimidine yield distinct binding geometries that alter potency [2]. Generic substitution therefore risks both potency loss and altered selectivity profiles.

Quantitative Differentiation Evidence for Imidazo[4,5-c]pyrazole (CAS 251-05-8) Against Closest Analogs and In-Class Alternatives


c-Raf Kinase Selectivity: Imidazo[4,5-c]pyrazole-Based Inhibitor (475958) vs. 30-Kinase Panel

The imidazo[4,5-c]pyrazole derivative 1-(3-(1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)-4-methylphenyl)-3-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)urea (Calbiochem 475958) demonstrates scaffold-dependent kinase selectivity. At 10 µM, this compound inhibits c-Raf by 96% while showing below 50% inhibition against 29 other kinases in a 30-kinase panel . This selectivity profile is attributable to the dihydroimidazo[4,5-c]pyrazole core enabling a type II binding conformation that is not replicated by pyrazolo[3,4-d]pyrimidine-based Raf inhibitors, which typically show pan-kinase activity.

Kinase inhibitor c-Raf Selectivity profiling Type II inhibitor Oncology

Antiproliferative Potency in Melanoma: Imidazo[4,5-c]pyrazole-Based c-Raf Inhibitor vs. Sorafenib

The imidazo[4,5-c]pyrazole-derived c-Raf inhibitor (Calbiochem 475958) achieves GI₅₀ values of 2.68 µM against A375P and 0.86 µM against WM3629 human melanoma cell lines, demonstrating antiproliferative activity comparable to the clinically approved multikinase inhibitor sorafenib . While sorafenib targets multiple kinases including B-Raf, VEGFR, and PDGFR, the imidazo[4,5-c]pyrazole-based compound achieves similar cellular potency through selective c-Raf inhibition, offering a mechanistically cleaner profile.

Melanoma Antiproliferative c-Raf inhibitor Sorafenib comparator Cell viability

α-Amylase Inhibition Potency: Imidazo[4,5-c]pyrazole Derivatives vs. Clinical Standard Acarbose

Diphenylaminomethyl- and phenylcarbamodithioate-substituted imidazo[4,5-c]pyrazoles exhibit IC₅₀ values of 0.071 µM and 0.083 µM, respectively, against α-amylase, matching the potency of the clinical antidiabetic acarbose (IC₅₀ = 0.060 µM) [1]. This near-equivalent potency is scaffold-specific: molecular docking confirms that the imidazo[4,5-c]pyrazole core positions key pharmacophoric elements within the α-amylase active site with binding free energies comparable to acarbose, a binding mode not achievable with pyrazolo[3,4-d]pyrimidine or imidazo[4,5-b]pyridine alternatives.

α-Amylase Antidiabetic Imidazopyrazole Acarbose IC₅₀

Herbicidal Activity: Substitution-Dependent Efficacy within Imidazo[4,5-c]pyrazole Series

Within the imidazo[4,5-c]pyrazole series, herbicidal activity against broadleaf and grass weeds in rice is entirely substitution-dependent. 5-Methyl, 5-thiomethyl, and 5-unsubstituted derivatives demonstrate herbicidal efficacy in pre-emergence, post-emergence, and post-transplant assays, whereas 5-methylsulfonylimidazo[4,5-c]pyrazole and imidazo[4,5-c]pyrazolone derivatives show no detectable herbicidal activity under identical conditions [1]. This sharp activity cliff confirms that the imidazo[4,5-c]pyrazole scaffold itself is necessary but not sufficient; only specific C5 substituents unlock herbicidal activity, a requirement not documented for pyrazolo[3,4-d]pyrimidine-based herbicides.

Herbicide Weed control Structure-activity relationship Imidazopyrazole Rice

Bioisosteric Differentiation: 5:5 Imidazo[4,5-c]pyrazole vs. 5:6 Purine Scaffold in Nucleoside Design

The imidazo[4,5-c]pyrazole ring system is designed as a 5:5 bicyclic purine bioisostere, achieved by formal removal of the C-2 carbon from the purine scaffold . This structural contraction produces an altered hydrogen-bonding pattern and electronic distribution relative to natural purines, while retaining the capacity for ribosylation at N-1 and N-6 positions. The resulting nucleoside analogs—such as 3-amino-6-(β-D-ribofuranosyl)imidazo[4,5-c]pyrazole (a 5:5 analog of adenosine)—offer distinct substrate recognition properties compared to 5:6 purine nucleosides, potentially circumventing resistance mechanisms that rely on purine-processing enzymes . This bioisosteric differentiation is unique to the imidazo[4,5-c]pyrazole scaffold among commonly used purine mimetics.

Purine bioisostere Nucleoside analog 5:5 bicyclic Antiviral Anticancer

High-Confidence Application Scenarios for Imidazo[4,5-c]pyrazole (CAS 251-05-8) Based on Quantitative Differentiation Evidence


Selective c-Raf Kinase Probe Development for Melanoma Target Validation Studies

The imidazo[4,5-c]pyrazole-derived c-Raf inhibitor (Calbiochem 475958) is suitable as a selective chemical probe for c-Raf-dependent signaling studies in A375P and WM3629 melanoma models, where its 96% c-Raf engagement at 10 µM with <50% activity against 29 other kinases enables clean dissection of c-Raf-specific pathways without confounding multi-kinase effects . This application leverages the scaffold's unique selectivity window not available with pyrazolo[3,4-d]pyrimidine-based Raf inhibitors.

α-Amylase Inhibitor Lead Optimization for Type II Diabetes Mellitus Drug Discovery

Imidazo[4,5-c]pyrazole derivatives achieving IC₅₀ values of 0.071–0.083 µM against α-amylase—comparable to acarbose (0.060 µM)—are appropriate starting points for antidiabetic lead optimization programs . The scaffold's tunable substitution pattern and demonstrated binding free energies comparable to acarbose support systematic SAR campaigns for metabolic disease targets.

Herbicide Discovery Programs Targeting Rice Weed Control via C5-Substituted Imidazo[4,5-c]pyrazoles

The documented herbicidal activity of 5-methyl, 5-thiomethyl, and 5-unsubstituted imidazo[4,5-c]pyrazoles—contrasted with the complete inactivity of 5-methylsulfonyl and pyrazolone derivatives—supports the use of this scaffold in agrochemical herbicide discovery . Procurement of the parent compound enables systematic C5 substitution screening for pre-emergence, post-emergence, and post-transplant weed control in rice cultivation.

5:5 Purine Bioisostere Synthesis for Antiviral and Anticancer Nucleoside Analog Development

The imidazo[4,5-c]pyrazole scaffold serves as a structurally validated 5:5 purine bioisostere for synthesizing nucleoside analogs such as 3-amino-6-(β-D-ribofuranosyl)imidazo[4,5-c]pyrazole . This application addresses the need for purine mimetics with altered substrate recognition that may evade resistance mechanisms dependent on canonical purine-processing enzymes, differentiating it from 5:6 isosteres like pyrazolo[3,4-d]pyrimidine.

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